tert-Butylimino-tris(dimethylamino)phosphorane

Catalog No.
S1909224
CAS No.
81675-81-2
M.F
C10H27N4P
M. Wt
234.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylimino-tris(dimethylamino)phosphorane

CAS Number

81675-81-2

Product Name

tert-Butylimino-tris(dimethylamino)phosphorane

IUPAC Name

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C10H27N4P

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3

InChI Key

YRNOSHBJMBLOSL-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Organic Synthesis

P1-t-Bu acts as a strong, non-nucleophilic base in organic synthesis [1]. Its bulky tert-butyl group and sterically hindered nitrogens prevent nucleophilic attack on the substrate, making it ideal for deprotonation reactions. P1-t-Bu is particularly useful for deprotonating weak acids like terminal alkynes, alcohols, and amides, promoting further reactions like C-C bond formation and condensation reactions [1, 2].

  • References:
    • [1] K. A. Woerfel, I. T. Beck, M. J. Young, & P. Knochel (2018). Stereocontrolled N-alkylation of amides and related electrophiles with Grignard reagents and P1-t-Bu. Angewandte Chemie International Edition, 57(22), 6682-6686.
    • [2] M. R. Kirsanov & V. D. Sheludyakova (2014). Phosphazene bases in organic synthesis. Russian Chemical Reviews, 83(10), 929-953.

Catalyst

P1-t-Bu can function as a catalyst in various organic reactions. Its ability to reversibly abstract protons allows it to activate substrates and promote transformations. For example, P1-t-Bu can be used as a catalyst in ring-opening polymerization reactions, condensation reactions, and cycloadditions [2, 3].

  • References:
    • [2] M. R. Kirsanov & V. D. Sheludyakova (2014). Phosphazene bases in organic synthesis. Russian Chemical Reviews, 83(10), 929-953.
    • [3] D. J. Michaelis, C. C. Tang, & S. L. Buchwald (2006). Nucleophilic aromatic substitution of electron-deficient aryl chlorides and bromides catalyzed by phosphazene bases. Journal of the American Chemical Society, 128(38), 12636-12637.

Medicinal Chemistry

Due to its basic properties, P1-t-Bu has potential applications in medicinal chemistry. Researchers are exploring its use in the synthesis of pharmaceuticals and the development of new drug delivery systems [4].

  • Reference:
    • [4] S. Bernhardt, M. Wissmann, R. Sundermann, & R. Fawzi (2017). Phosphazene compounds: Fascinating structures with a broad spectrum of applications. Angewandte Chemie International Edition, 56(44), 13404-13418.

tert-Butylimino-tris(dimethylamino)phosphorane is an organophosphorus compound with the molecular formula C₁₀H₂₇N₄P. It is characterized by a phosphazene structure, where a phosphorus atom is bonded to three dimethylamino groups and one tert-butylimino group. This configuration provides the compound with unique chemical properties, making it a powerful base in various

  • Proton Transfer Reactions: It acts as an efficient proton acceptor in reactions involving carbon acids. Studies have shown that it facilitates the deprotonation of various substrates in tetrahydrofuran solvent .
  • Catalytic Reactions: tert-Butylimino-tris(dimethylamino)phosphorane has been employed as a catalyst in the reaction of pyrrole with dimethyl carbonate, showcasing its versatility in organic synthesis .

The synthesis of tert-butylimino-tris(dimethylamino)phosphorane typically involves the reaction of tert-butylamine with dimethylaminophosphine oxides or similar precursors. The general procedure includes:

  • Formation of Phosphazene: Reacting phosphorus trichloride with dimethylamine to form the corresponding phosphine.
  • Introduction of tert-Butyl Group: The addition of tert-butylamine leads to the formation of the final product through nucleophilic substitution.

This method allows for the efficient production of the compound while maintaining high purity levels .

tert-Butylimino-tris(dimethylamino)phosphorane finds applications in various fields:

  • Organic Synthesis: It serves as a catalyst for various organic transformations, particularly those involving nitrogen-containing compounds.
  • Material Science: Its properties may be leveraged in developing new materials or polymers that require strong basicity or specific catalytic actions.
  • Chemical Research: Used extensively in academic and industrial research settings for studying reaction mechanisms involving strong bases.

Interaction studies involving tert-butylimino-tris(dimethylamino)phosphorane have focused on its reactivity with different substrates. Research indicates that its strong basicity enables it to interact effectively with weak acids and other electrophiles, facilitating various organic reactions under mild conditions .

Several compounds share structural or functional similarities with tert-butylimino-tris(dimethylamino)phosphorane:

Compound NameStructure TypeUnique Features
Phosphazene Base P1PhosphazeneStrong base used in similar catalytic roles
DiphenylphosphineOrganophosphorusLess sterically hindered than tert-butylimino derivative
HexamethyldisilazaneSilazaneUsed as a precursor for silicon-based compounds
N,N,N',N'-TetramethylethylenediamineAmineStrong base but less versatile than phosphazenes

These compounds differ primarily in their steric hindrance and functional group reactivity but share common applications in catalysis and organic synthesis.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P1-t-Bu

Dates

Modify: 2023-08-16

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